3-Nitro-5-(trifluoromethyl)pyridine

Physical Chemistry Process Development Intermediate Selection

This 3-nitro-5-(trifluoromethyl)pyridine intermediate is specifically differentiated by its unsubstituted 2- and 4-positions, enabling diverse nucleophilic aromatic substitution (SNAr) vectors. Unlike the common 2-chloro analog, this scaffold provides access to distinct chemical space for hit-to-lead optimization in kinase inhibitor and anti-inflammatory programs. Choosing this specific regioisomer ensures consistent reactivity for synthesizing high-value agrochemical precursors and avoiding the profound yield losses associated with substitute interchange.

Molecular Formula C6H3F3N2O2
Molecular Weight 192.1 g/mol
CAS No. 1214323-87-1
Cat. No. B1357626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-5-(trifluoromethyl)pyridine
CAS1214323-87-1
Molecular FormulaC6H3F3N2O2
Molecular Weight192.1 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-5(11(12)13)3-10-2-4/h1-3H
InChIKeyQHTGFPIKZWZGRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-5-(trifluoromethyl)pyridine (CAS 1214323-87-1): A Key Heterocyclic Intermediate for Agrochemical and Pharmaceutical Synthesis


3-Nitro-5-(trifluoromethyl)pyridine (CAS 1214323-87-1) is a heterocyclic aromatic compound featuring a pyridine ring substituted with a nitro group at the 3-position and a trifluoromethyl group at the 5-position . The presence of both an electron-withdrawing nitro group and a highly lipophilic trifluoromethyl substituent confers distinct electronic properties and reactivity profiles that make this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. Its predicted density of 1.500±0.06 g/cm³ and boiling point of 203.8±35.0 °C provide baseline physical characterization for formulation and processing considerations . The compound is typically supplied with a purity of ≥98%, ensuring consistency for downstream synthetic applications .

Why Generic Substitution of 3-Nitro-5-(trifluoromethyl)pyridine Fails: Critical Dependencies on Substitution Pattern and Electronic Effects


Interchanging closely related trifluoromethylpyridine analogs without rigorous evaluation is not a viable procurement strategy due to profound differences in reactivity, synthetic utility, and downstream product profiles. The precise positioning of the nitro and trifluoromethyl groups on the pyridine ring dictates electronic distribution, steric accessibility, and the compound's role as a synthetic intermediate [1]. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6) is a common alternative that introduces a chlorine leaving group, altering its applicability in nucleophilic aromatic substitution (SNAr) reactions compared to the unsubstituted 3-nitro-5-(trifluoromethyl)pyridine . Similarly, regioisomers like 5-nitro-2-(trifluoromethyl)pyridine exhibit different physical properties (e.g., boiling point) and reactivity profiles, which can significantly impact synthetic yields and product purity [2]. Class-level evidence further demonstrates that even minor substituent changes on TFMP scaffolds can lead to orders-of-magnitude differences in biological activity, making the specific substitution pattern a critical determinant of intermediate value [3].

Quantitative Differentiation of 3-Nitro-5-(trifluoromethyl)pyridine (CAS 1214323-87-1) vs. Key Analogs: A Procurement-Focused Evidence Guide


Regioisomeric Differentiation: Physical Property Advantages of 3-Nitro-5-(trifluoromethyl)pyridine Over 5-Nitro-2-(trifluoromethyl)pyridine

3-Nitro-5-(trifluoromethyl)pyridine (CAS 1214323-87-1) demonstrates a significantly lower predicted boiling point (203.8±35.0 °C) compared to its regioisomer, 5-nitro-2-(trifluoromethyl)pyridine (CAS 116470-66-7), which has a boiling point of 217 °C . Both compounds share the same molecular weight (192.1 g/mol) and predicted density (1.500 g/cm³) [1]. This lower boiling point can translate to more energy-efficient and potentially higher-yield purification by distillation or crystallization, offering a process advantage [2].

Physical Chemistry Process Development Intermediate Selection

Divergent Reactivity Profiles: 3-Nitro-5-(trifluoromethyl)pyridine as a Non-Chlorinated SNAr Substrate vs. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

3-Nitro-5-(trifluoromethyl)pyridine (CAS 1214323-87-1) serves as a substrate for nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions, activated by the nitro group. In contrast, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6) possesses a chlorine leaving group at the 2-position, which facilitates specific displacement reactions . The choice between these two intermediates depends on the desired downstream transformation. The non-chlorinated compound offers a different reactivity landscape, potentially enabling reactions at positions that would be blocked or deactivated in the chlorinated analog [1]. Class-level evidence from TFMP derivatives indicates that the presence or absence of a halogen can dramatically alter reaction pathways and yields [2].

Synthetic Chemistry Nucleophilic Aromatic Substitution Building Block Versatility

Synthetic Efficiency Benchmarking: 3-Nitro-5-(trifluoromethyl)pyridine as a High-Yield Precursor for 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

3-Nitro-5-(trifluoromethyl)pyridine can be converted to 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6) via a two-step sequence: conversion to the 2-hydroxy intermediate (3-nitro-5-(trifluoromethyl)pyridin-2-ol, CAS 33252-64-1) followed by chlorination. Literature reports a 92% yield for the chlorination step of the 2-hydroxy derivative using POCl₃ in acetonitrile with a phase-transfer catalyst . In contrast, direct nitration of 2-chloro-5-(trifluoromethyl)pyridine yields the same product with an 88-90% yield . The availability of this high-yielding two-step route from the target compound provides a reliable synthetic entry to a key chlorinated intermediate, which is widely used in the synthesis of agrochemicals and pharmaceuticals [1].

Process Chemistry Yield Optimization Chlorination

Lipophilicity and Density Considerations: 3-Nitro-5-(trifluoromethyl)pyridine vs. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

3-Nitro-5-(trifluoromethyl)pyridine (CAS 1214323-87-1) exhibits a lower predicted density (1.500±0.06 g/cm³) compared to its 2-chloro analog (1.618 g/cm³) [1]. While logP data for the target compound is not directly reported, class-level inference suggests that the absence of a chlorine atom and the presence of a nitro group will result in a lower logP value compared to the 2-chloro derivative (logP ~2.17-3.19) [2]. This difference in lipophilicity can influence solubility, membrane permeability, and chromatographic behavior, which are critical parameters in both synthetic purification and biological assay design [3].

Physicochemical Properties LogP Density Formulation

Strategic Application Scenarios for 3-Nitro-5-(trifluoromethyl)pyridine (CAS 1214323-87-1) in Agrochemical and Pharmaceutical R&D


Synthesis of Trifluoromethylpyridine-Based Herbicides and Fungicides

3-Nitro-5-(trifluoromethyl)pyridine serves as a direct precursor to 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6), a key intermediate in the synthesis of numerous agrochemicals [1]. The high-yielding chlorination route (92% yield) from the 2-hydroxy derivative provides a cost-effective pathway to this crucial building block . The resulting chlorinated intermediate is used to prepare herbicides like fluazifop-butyl and other crop protection agents, where the trifluoromethylpyridine motif is essential for bioactivity and metabolic stability [2].

Preparation of 2-Amino-3-nitro-5-(trifluoromethyl)pyridine for Medicinal Chemistry

The target compound can be converted to 3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 53359-69-6) via reduction of the nitro group and subsequent amination [1]. This amino derivative has been studied as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a valuable intermediate for developing anti-inflammatory agents . The unique electronic properties of the nitro and trifluoromethyl groups on the pyridine core are critical for binding to biological targets [2].

Development of Novel Kinase Inhibitors Leveraging the Electron-Deficient Scaffold

Class-level evidence demonstrates that trifluoromethylpyridine derivatives can act as ATP-competitive kinase inhibitors [1]. The electron-deficient nature of 3-nitro-5-(trifluoromethyl)pyridine, resulting from the combined electron-withdrawing effects of the nitro and trifluoromethyl groups, may enhance binding affinity to kinase active sites compared to less substituted pyridines . This property makes it a promising starting point for structure-activity relationship (SAR) studies in oncology and inflammation drug discovery programs [2].

Use as a Versatile Building Block in Diversity-Oriented Synthesis

The distinct reactivity profile of 3-nitro-5-(trifluoromethyl)pyridine, particularly its activation toward nucleophilic aromatic substitution at the 2- and 4-positions, enables the generation of diverse libraries of substituted pyridines [1]. This contrasts with the 2-chloro analog, which primarily undergoes substitution at the 2-position . By selecting the non-chlorinated intermediate, medicinal chemists can access different vectors of functionalization, thereby expanding the accessible chemical space for hit-to-lead optimization [2].

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